molecular formula C10H14Cl2N2 B146391 1-(2-Chlorophenyl)piperazine hydrochloride CAS No. 41202-32-8

1-(2-Chlorophenyl)piperazine hydrochloride

Cat. No. B146391
CAS RN: 41202-32-8
M. Wt: 233.13 g/mol
InChI Key: GUTWDZXWTKMXPI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrochloride is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals. It is a derivative of piperazine with a chlorophenyl substituent, which has been investigated for its biological properties and as an intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride and related compounds has been explored in several studies. One method involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution to produce 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, which have been tested for activity against schistosomiasis . Another approach includes stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol . Additionally, the synthesis from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis has been described, yielding 1-(2,3-dichlorophenyl)piperazine with a total yield of 48.2% .

Molecular Structure Analysis

The molecular and electronic structure of 1-(2-Chlorophenyl)piperazine has been investigated using various spectroscopic techniques and theoretical calculations. Single crystal analysis showed that a related compound crystallizes in the monoclinic crystal system with P 21/c point group . Density functional theory (DFT) calculations have been used to assign vibrational frequencies and to analyze the electronic properties of the molecule, including the mapping of electron density isosurface with molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Chlorophenyl)piperazine has been studied through molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis. The HOMO-LUMO energy gap has been calculated, which provides insights into the chemical hardness, potential, nucleophilicity, and electrophilicity index of the synthesized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorophenyl)piperazine and its derivatives have been characterized using various spectroscopic methods. FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements have been performed to understand the vibrational and electronic properties of these compounds. The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis . The compounds have been shown to exhibit π→π* transitions in the UV Visible range, indicating their potential for electronic applications .

Biological Properties and Case Studies

Several studies have explored the biological properties of 1-(2-Chlorophenyl)piperazine derivatives. For instance, some synthesized compounds have been assayed for their antibacterial and antifungal activity against various microorganisms, with some showing moderate activity . Molecular docking studies have been carried out against Prostate specific membrane protein, revealing that the target compound can be active against this protein with a binding free energy of -6.3 kcal/mol . The cytotoxic potential of these compounds has also been screened against various cancer cell lines, with effectiveness observed against prostate cancer .

Scientific Research Applications

Neuropharmacological Studies

1-(2-Chlorophenyl)piperazine hydrochloride (CPP) has been extensively studied for its neuropharmacological effects. Fuller et al. (1981) discovered that CPP acts as a potent inhibitor of [3H]-serotonin binding to rat brain membrane receptors, suggesting its role as a serotonin receptor agonist. Additionally, CPP influenced the concentration of 5-hydroxyindoleacetic acid and corticosterone in rats, further affirming its impact on serotonin pathways (Fuller, Snoddy, Mason, & Owen, 1981).

Synthesis and Chemical Properties

The synthesis of derivatives of 1-(2-Chlorophenyl)piperazine has been explored, providing insights into the chemical properties and potential applications of these compounds in various fields. Mai (2005) described the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, highlighting the compound's relevance in chemical research (Mai, 2005).

Metabolic Studies

Research has also focused on the metabolism of CPP and its derivatives. Staack and Maurer (2003) conducted studies on the metabolism and toxicological detection of 1-(3-chlorophenyl)piperazine in rat urine, revealing the compound's extensive metabolic process and potential for use in toxicological analyses (Staack & Maurer, 2003).

Serotonergic Activity

Kennett and Curzon (1991) investigated the role of 5-HT1C receptors in mediating the effects of CPP, particularly its hypophagic response in rats. Their findings suggest a significant interaction between CPP and serotonin receptors, which could have implications for understanding serotonergic activity and disorders (Kennett & Curzon, 1991).

Rodent Behavioral Studies

Rajkumar et al. (2009) explored the effects of CPP on rodent depression-like behavior. They found that CPP induced depressant-like effects in mice, which were influenced by its interaction with serotonergic receptors. This study contributes to our understanding of CPP's neuropsychopharmacological profile and its potential use in modeling depression-like states in rodents (Rajkumar, Pandey, Mahesh, & Radha, 2009).

Safety And Hazards

This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-(2-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWDZXWTKMXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76835-05-7, 41202-32-8
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2)
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URL https://commonchemistry.cas.org/detail?cas_rn=76835-05-7
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Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID30961498
Record name 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(2-Chlorophenyl)piperazine hydrochloride

CAS RN

55974-33-9, 41202-32-8, 76835-05-7
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?)
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Record name 1-(2-Chlorophenyl)piperazinium chloride
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Record name 1-(o-Chlorophenyl)piperazine hydrochloride
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Record name 1-(2-chlorophenyl)piperazinium chloride
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Record name 1-(2-Chlorophenyl)piperazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
X Zhang, K Hodgetts, S Rachwal, H Zhao… - Journal of medicinal …, 2000 - ACS Publications
The dopaminergic receptor profile of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines was examined. Aromatic substitution patterns were varied with the goal of …
Number of citations: 65 pubs.acs.org
İ Çapan, PM Jordan, A Olğaç, B Çalışkan… - …, 2022 - Wiley Online Library
Soluble epoxide hydrolase (sEH) is implicated as a potential therapeutic target for inflammation‐related pathologies in the context of cardiovascular, central nervous system and …
E Magli, B Severino, A Corvino, E Perissutti… - Medicinal …, 2020 - ingentaconnect.com
Background: Serotonin is an important biogenic amine and is implicated in wideranging physiological and physiopathological processes. Pharmacological manipulation of the …
Number of citations: 1 www.ingentaconnect.com
G Romeo, L Materia, V Pittalà, M Modica… - Bioorganic & medicinal …, 2006 - Elsevier
With the aim to develop new ligands able to discriminate among the three subtypes of α 1 -adrenergic receptors (α 1A -AR, α 1B -AR, and α 1D -AR), a series of new 1,2,3,9-tetrahydro-…
Number of citations: 31 www.sciencedirect.com
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2016 - Elsevier
In the search for potent dual norepinephrine and dopamine reuptake inhibitors, several substituted arylpiperazine–tetrazoles were designed, synthesized and evaluated for their …
Number of citations: 11 www.sciencedirect.com
V Pittalà, MA Siracusa, MN Modica, L Salerno… - Bioorganic & medicinal …, 2011 - Elsevier
Three different series of 1H-pyrrolopyrimidine-2,4-dione derivatives were designed and synthesized as ligands for the α 1 -adrenergic receptors (α 1 -ARs). A microwave-assisted …
Number of citations: 34 www.sciencedirect.com
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
C Kikuchi, T Ando, T Watanabe, H Nagaso… - Journal of medicinal …, 2002 - ACS Publications
A series of tetrahydrobenzindoles was prepared, and the affinity of these compounds for the 5-hydroxytryptamine 7 (5-HT 7 ) receptor and other receptors was evaluated. Most of the …
Number of citations: 78 pubs.acs.org
V Pittalà, G Romeo, L Salerno, MA Siracusa… - Bioorganic & medicinal …, 2006 - Elsevier
The discovery of a new series of selective and high-affinity α 1 -adrenoceptor (α 1 -AR) ligands, characterized by a 1H-pyrrolo[2,3-d]-pyrimidine-2,4(3H,7H)-dione system, is described in …
Number of citations: 21 www.sciencedirect.com

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